2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound classified under the pyrazolopyrimidine derivatives. This class of compounds is noted for its diverse biological activities, particularly in medicinal chemistry. The presence of a chlorophenyl group and a dimethoxyphenyl group in its structure suggests potential unique chemical properties and biological activities that may be explored for therapeutic applications.
The synthesis of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves several key steps:
This multi-step synthesis highlights the complexity involved in creating this compound and requires careful control of reaction conditions to ensure high yields and purity.
The molecular formula for 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.88 g/mol |
| InChI | InChI=1S/C19H18ClN5O3S |
| SMILES | Clc1cccc(-n2ncc3c(NC(=O)C(COC)OC)ncnc32)c1 |
The compound can undergo various chemical transformations:
These reactions illustrate the compound's versatility and potential for further modification in synthetic chemistry.
The precise mechanism of action for 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is not fully elucidated but is believed to involve:
Physical and chemical property data are essential for understanding the compound's behavior in biological systems and its potential applications in drug development.
The compound has potential applications in medicinal chemistry due to its structural features that suggest activity against various biological targets:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: